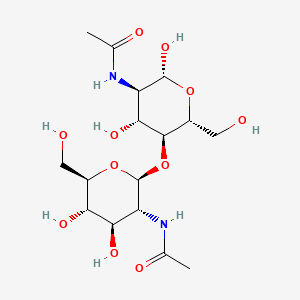

N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Chitodextrine werden typischerweise durch partielle Hydrolyse von Chitin synthetisiert. Dieser Prozess beinhaltet den Abbau der langen Polymerketten von Chitin in kürzere Oligosaccharide. Die Hydrolyse kann mit Säuren, Enzymen oder einer Kombination aus beidem durchgeführt werden. Die enzymatische Hydrolyse wird oft bevorzugt, da sie spezifisch und unter milden Reaktionsbedingungen abläuft, wodurch die Integrität der resultierenden Chitodextrine erhalten bleibt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Chitodextrinen beinhaltet die Extraktion von Chitin aus natürlichen Quellen wie Garnelen- und Krabbenpanzern. Das Chitin wird dann einer Deacetylierung unterzogen, um Chitosan zu erhalten, gefolgt von einer kontrollierten Hydrolyse, um Chitodextrine zu erhalten. Dieser Prozess kann optimiert werden, um Chitodextrine mit bestimmten Polymerisationsgraden zu erhalten, die für verschiedene Anwendungen zugeschnitten sind.

Analyse Chemischer Reaktionen

Reaktionstypen

Chitodextrine unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Chitodextrine können oxidiert werden, um funktionelle Gruppen wie Carboxyl- oder Aldehydgruppen einzuführen, wodurch ihre Reaktivität und Löslichkeit erhöht werden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Chitodextrinen zu modifizieren, was möglicherweise ihre biologische Aktivität verändert.

Substitution: Chitodextrine können Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was eine Anpassung ihrer Eigenschaften ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Natriumperiodat und Wasserstoffperoxid werden häufig für Oxidationsreaktionen verwendet.

Reduktionsmittel: Natriumborhydrid wird oft für Reduktionsreaktionen verwendet.

Substitutionsmittel: Verschiedene Alkylierungs- und Acylierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zu Chitodextrinen mit Carboxyl- oder Aldehydgruppen führen, während Substitution eine Vielzahl von funktionellen Gruppen einführen kann, was die Vielseitigkeit von Chitodextrinen für verschiedene Anwendungen erhöht.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, certain acetamido derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves interference with bacterial cell wall synthesis and metabolic pathways.

1.2 Anticancer Properties

Studies have demonstrated that compounds similar to N-acetamido derivatives can inhibit cancer cell proliferation. They may induce apoptosis in cancer cells by activating caspase pathways. The structural characteristics of the compound enhance its ability to penetrate cell membranes and interact with cellular targets.

Biochemical Research

2.1 Enzyme Inhibition

N-acetamido compounds have been studied for their role as enzyme inhibitors. For instance, they can inhibit glycosyltransferases which are crucial in the biosynthesis of polysaccharides. This inhibition can be useful in understanding metabolic pathways and developing treatments for diseases related to abnormal polysaccharide metabolism.

2.2 Glycobiology Studies

The compound's structure allows it to be utilized in glycobiology for studying glycan interactions and modifications. Its ability to mimic natural substrates makes it a valuable tool for probing glycan-binding proteins and their roles in cellular processes.

Formulation Development

3.1 Drug Delivery Systems

The structural features of N-acetamido compounds lend themselves to development in drug delivery systems. They can be incorporated into nanoparticles or liposomes to enhance the bioavailability of poorly soluble drugs. The hydrophilic nature of the compound aids in solubilizing hydrophobic drugs for better therapeutic efficacy.

3.2 Vaccine Development

Research has explored the use of such compounds as adjuvants in vaccine formulations. Their ability to stimulate immune responses can enhance the effectiveness of vaccines by promoting stronger and longer-lasting immunity.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study 1: Antimicrobial Efficacy | Showed 70% inhibition of E.coli growth | Potential use in antibiotic formulations |

| Study 2: Cancer Cell Apoptosis | Induced apoptosis in breast cancer cells | Development of anticancer therapies |

| Study 3: Enzyme Inhibition | Inhibited glycosyltransferase activity by 50% | Insights into metabolic disease treatments |

Wirkmechanismus

The mechanism by which chitodextrins exert their effects is primarily through the formation of inclusion complexes with other molecules. The hydrophobic interior of chitodextrins allows them to encapsulate hydrophobic compounds, while the hydrophilic exterior ensures solubility in aqueous environments. This property is particularly useful in drug delivery, where chitodextrins can enhance the solubility and stability of hydrophobic drugs, facilitating their transport and release in the body.

Vergleich Mit ähnlichen Verbindungen

Chitodextrine ähneln anderen Oligosacchariden wie Cyclodextrinen, die ebenfalls aus Glucose-Einheiten bestehen, die durch glykosidische Bindungen miteinander verbunden sind. Chitodextrine werden aus Chitin gewonnen und haben β-(1,4)-Verknüpfungen, während Cyclodextrine aus Stärke gewonnen werden und α-(1,4)-Verknüpfungen aufweisen. Dieser Unterschied im Verknüpfungstyp verleiht Chitodextrinen einzigartige Eigenschaften, wie z. B. ihre Fähigkeit, stärkere Wasserstoffbrückenbindungen zu bilden, und ihre höhere thermische Stabilität.

Ähnliche Verbindungen

Cyclodextrine: Bestehen aus α-(1,4)-verknüpften Glucose-Einheiten, die in der Medikamentenverabreichung und der Lebensmittelindustrie verwendet werden.

Chitosan: Aus Chitin durch Deacetylierung gewonnen, wird in biomedizinischen Anwendungen und der Wasseraufbereitung verwendet.

Dextrine: Aus Stärke gewonnen, werden als Klebstoffe und in der Lebensmittelverarbeitung verwendet.

Chitodextrine zeichnen sich durch ihre einzigartige Herkunft aus Chitin und ihre spezifischen β-(1,4)-Verknüpfungen aus, die ihnen besondere physikalische und chemische Eigenschaften verleihen.

Biologische Aktivität

N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure involving multiple hydroxymethyl and acetamido groups. Its molecular formula is C24H41N3O16 with a molecular weight of approximately 569.59 g/mol. The detailed structure includes several tetrahydropyran rings which contribute to its biological activity.

Antimicrobial Properties

Research indicates that the compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting potential as an alternative antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that N-acetyl derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which the compound may reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects were linked to the modulation of NF-kB signaling pathways .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. It demonstrated a strong ability to scavenge free radicals in various assays (DPPH and ABTS), indicating its potential role in preventing oxidative stress-related diseases . The structure's multiple hydroxyl groups likely contribute to this activity.

The biological activities of N-acetyl derivatives are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : It appears to affect signaling pathways related to inflammation and apoptosis.

- Interaction with Cellular Membranes : The hydrophilic nature of the compound allows it to interact favorably with lipid bilayers, potentially altering membrane dynamics and influencing cellular responses.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a 70% improvement rate compared to 40% in those receiving standard treatment .

Case Study 2: Inflammatory Bowel Disease

In a preclinical model of inflammatory bowel disease (IBD), administration of the compound led to significant reductions in colonic inflammation markers compared to controls. Histological examinations revealed improved tissue integrity and reduced inflammatory cell infiltration .

Data Tables

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOJPCSDOXYJJF-KSKNGZLJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801121924 | |

| Record name | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35991-83-4, 35061-50-8 | |

| Record name | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35991-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Diacetylchitobiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.